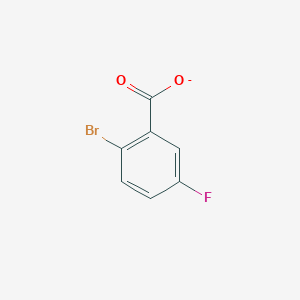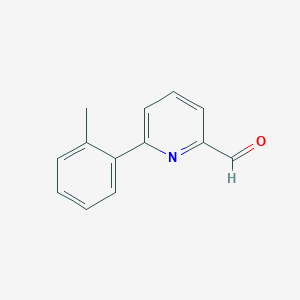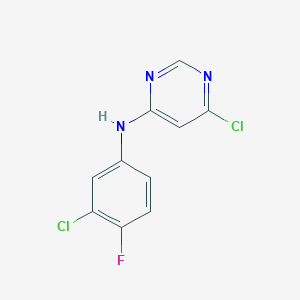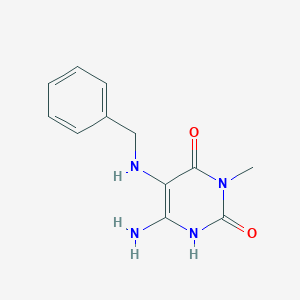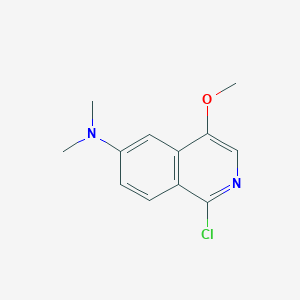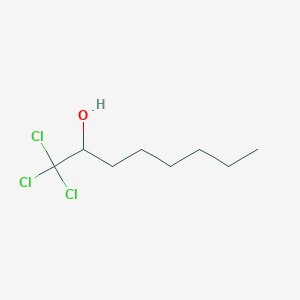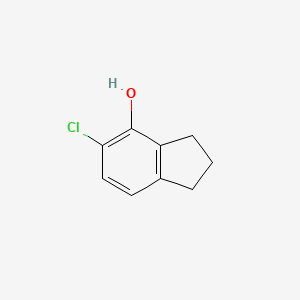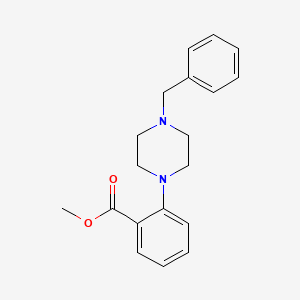
methyl 2-(4-benzylpiperazin-1-yl)benzoate
Overview
Description
methyl 2-(4-benzylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, which is further connected to a benzoate ester. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-benzylpiperazin-1-yl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method includes the use of dihalohydantoin as a catalyst, which allows the reaction to proceed under mild conditions without the generation of acidic waste . Another approach involves the nucleophilic substitution of aromatic carboxylates with halogen-containing compounds .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-benzylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under acidic conditions.
Major Products
The major products formed from these reactions include nitrobenzoates, halobenzoates, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
methyl 2-(4-benzylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of methyl 2-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in mood and cognition .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used primarily in fragrances and as a solvent.
Benzylpiperazine: A compound with stimulant properties, often studied for its psychoactive effects.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Uniqueness
methyl 2-(4-benzylpiperazin-1-yl)benzoate stands out due to its unique combination of a benzoate ester and a benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C19H22N2O2/c1-23-19(22)17-9-5-6-10-18(17)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI Key |
BIJMTBOHUIOCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
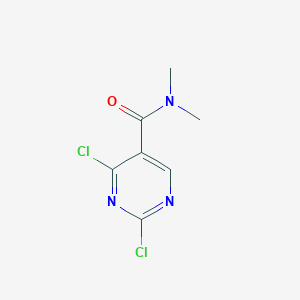
![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)

